Journal Name:高分子学报
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FATIGUE CRACK GROWTH BEHAVIOR OF CARBON BLACK–REINFORCED NATURAL RUBBER
高分子学报 ( IF 0 ) Pub Date: 2021-05-21 , DOI: 10.5254/rct.21.79935
Fatigue crack growth behavior of carbon black–reinforced natural rubber is investigated. Rubber compounds of Shore A = 70 are prepared by varying the formulation loadings of a wide range of carbon black types based on their structure and surface area properties. The resulting fatigue crack growth behavior shows significant variation in β exponent values, depending on the properties of the carbon black. These variations are rationalized by considering the strain amplification of natural rubber by carbon black aggregates in the region of compound directly ahead of the crack tip. An assumption is made that little networking of the carbon black aggregates exists in this region of very high strain and that hydrodynamic calculations that consider occluded rubber can therefore provide realistic values for strain amplification. A reasonable scaling of power law crack growth parameters to calculated strain amplification factors is found, with the exponent, β, decreasing with increasing strain amplification. The implication here is that enhanced strain amplification promotes the formation of strain-induced crystallites in the crack tip region. Performance tradeoffs resulting from the crossover of crack growth data sets dependent on the carbon black type are discussed. Of practical significance is the fact that the strain amplification factors can be calculated directly from knowledge of carbon black type and loading in rubber formulations.
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DOPO-BASED FLAME RETARDANT: PREPARATION AND ITS APPLICATION IN SILICONE RUBBER BLENDS
高分子学报 ( IF 0 ) Pub Date: 2022-11-07 , DOI: 10.5254/rct.22.78969
In this study, a phosphorus-containing flame retardant, polybis(4-hydroxypheyl)-2-(6-oxo-6-H-dibenzodibenzo [c,e][1,2] oxaphosphino-6-yl) methylene succinate (PHDO) was prepared by melt condensation between (6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid (DDP) and 1,4-benzene dimethanol (PXG). Then, Fourier transform infrared spectroscopy (FTIR) and hydrogen nuclear magnetic resonance (1H NMR) were used to characterize the structure of this novel additive. It was added to silicone rubber (SR) in different proportions, and the flame retardant properties together with tensile behaviors of the SR blends were investigated. Results showed that the thermal stability was improved and the burning rate was slowed down after addition of this novel flame retardant. Vertical burning test, cone calorimetric evaluation, and limited oxygen index (LOI) measurement of the samples revealed that the SR with 15 phr of PHDO owned the best flame retardant properties and may pass UL-94 V-0 grade. This improved flame retardant performance may be ascribed to the formation of dense carbon layers, which effectively prevented the surface oxidation and inhibited combustion of the silicone matrix.
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ORIGIN OF ENERGETIC ELASTICITY AND ENTROPIC ELASTICITY OF NATURAL RUBBER WITH NANODIAMOND NANOMATRIX STRUCTURE
高分子学报 ( IF 0 ) Pub Date: 2021-06-15 , DOI: 10.5254/rct.21.79923
The origin of energetic elasticity in conjunction with the entropic elasticity for natural rubber with a nanodiamond nanomatrix structure was investigated in terms of bound rubber formed between nanodiamonds, based on the interaction between natural rubber and nanodiamonds inside the nanomatrix. The natural rubber with a nanodiamond nanomatrix structure was prepared by reacting nanodiamonds with deproteinized natural rubber in the presence of tert-butylhydroperoxide/tetraethylenepentamine at 30 °C in the latex stage followed by drying. Morphology of the products was observed by two-dimensional and three-dimensional transmission electron microscopies. The effect of bound rubber on the mechanical properties of the products was investigated by measurements of the dynamic mechanical properties and differential scanning calorimetry. The contribution of bound rubber was estimated by combining the Takayanagi equation and modified Guth–Gold equation. A significant increase in complex modulus was attributed to the effect of the bound rubber.
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QUEST FOR SUSTAINABLE CURATIVES FOR CHLOROPRENE RUBBER: A COMPREHENSIVE REVIEW
高分子学报 ( IF 0 ) Pub Date: 2022-11-07 , DOI: 10.5254/rct.22.77981
Chloroprene rubber (CR) is one of the most versatile synthetic rubbers suitable for numerous industrial applications. For years, zinc oxide (ZnO) has been satisfactorily used as the vulcanization activator for CR, typically with organic accelerator(s). Ethylene thiourea (ETU) is the most widely used accelerator, offering the best balance between cost and performance in CR vulcanizates. Recently, the ZnO level in rubber compounds has become a pressing issue because of its harmful environmental impacts. ETU is classified as a substance of potentially serious health risks. It is therefore imperative to identify sustainable crosslinking additives for CR from both technical and commercial standpoints. The key purpose of this review is to collate the significant lines of technological advances made to identify proecological curative options for CR and update the information up to the current year. In preparation for this review, pertinent scholarly articles on the curing of CR, published in scientific journals mainly in the past two decades, were assessed. Since the scope of this review is to capture the significant technical information available in the public domain, the reference list is therefore not necessarily an exhaustive one. Reports dealing with proprietary chemicals or undisclosed technical strategies are beyond the purview of this review.
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CARBON NANOHORN–BASED NBR HYBRID NANOCOMPOSITES
高分子学报 ( IF 0 ) Pub Date: 2020-12-08 , DOI: 10.5254/rct.20.79958
Carbon nanohorn (CNH)–filled elastomer hybrid nanocomposites were prepared based on NBR. Three different CNH types were analyzed, each featuring various characteristics such as aggregate structure, specific surface area, surface energy distribution, and electrical conductivity and resulting in different potentials regarding the properties of the developed elastomers. For the CNH types, a high tendency of agglomeration was observed in the pristine state, indicating the need for an effective strategy to break up the agglomerates during the mixing or the compounding procedure to realize their incorporation and sufficient dispersion in a polymer matrix. In addition to the melt mixing technology by means of an internal lab mixer, a discontinuous static and a continuous dynamic latex compounding process were used. Carbon nanotubes and a highly conductive carbon black (Printex) were used as hybrid fillers in the compounds mixed by melt mixing, whereas two different types of carbon black (Printex and Derussol) were also incorporated in the latex experiments. Hybrid nanocomposites with low content of CNHs (≤1 wt%) show an improvement in dynamic-mechanic and physical properties due to distinctive polymer–filler interactions. Dealing with higher amounts of CNHs leads to filler reagglomeration, resulting in deterioration of the elastomer properties. For the electric conductivity assessment, addition of CNH indicates no synergistic effects and no significant increase of the hybrid compounds, which is demonstrated in dielectric measurements, although pristine CNHs are conductive themselves. Elastomer compounds processed via the latex method show enhanced material performance by using the continuous dynamic latex compounding, which is mainly attributed to the dispersion of the hybrid filler.
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ACCELERATED HEAT AGING OF BUTYL AND BROMOBUTYL AIRCRAFT INNER TUBES FOR SHELF LIFE DETERMINATION
高分子学报 ( IF 0 ) Pub Date: 2022-11-07 , DOI: 10.5254/rct.22.78935
Butyl and bromobutyl inner tubes, specified by the Aerospace Standard AS50141 for military aircraft, were thermally aged from 40 to 120 °C for varying lengths of time and then their hardness and mechanical properties were measured. 1H double quantum nuclear magnetic resonance (DQ NMR) was used to elucidate crosslink density and distribution changes. Time–temperature superposition of the aged data coupled with the Arrhenius approach was used to determine an approximate shelf life. High (80–120 °C) and low (40–80 °C) temperature oxidation processes were occurring for both rubbers. Below 80 °C, an increase in crosslink density, hardening, stiffening, and loss of elongation was observed. Plasticizer and volatile loss contributes to compound stiffening. Sulfur crosslink network modifications during thermal aging can explain ultimate property loss and stiffness increase. Diffusion limited oxidation was taking place above 80 °C, with the development of a thin oxidized layer composed of ionic crosslinking that affected both hardness and mechanical properties. For butyl rubber, the hardness rise stabilizes as do the ultimate properties, likely due to the proliferation of chain scission reactions, whereas crosslinking reactions prevailed over chain scission events for bromobutyl rubber. Crosslink density and defect fractions B and C as measured through DQ NMR were in agreement with the physical property testing results. The degree of heterogeneity of the network as perceived visually through DQ NMR regularization increases upon exposure to higher temperatures and longer aging times due to the broadening of the crosslink density distribution. Similar Arrhenius activation energies were calculated for the low and high temperature oxidation process for butyl and bromobutyl rubbers. The projected shelf life for the butyl and bromobutyl inner tubes was 10 and 20 yr, respectively. For the first time, DQ NMR testing results (crosslink density and its distribution, defect level) have been successfully applied to support a shelf life determination.
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INVESTIGATION OF THE NONLINEAR DYNAMIC STIFFNESS OF ROLLING-LOBE AIR SPRINGS CONSIDERING RUBBER PAYNE EFFECT
高分子学报 ( IF 0 ) Pub Date: 2022-09-08 , DOI: 10.5254/rct.22.77996
A nonlinear dynamic stiffness model of rolling-lobe air spring considering the Payne effect of the rubber diaphragm and the thermodynamic equivalent damping is proposed, with an aim to provide a theoretical basis for air spring structure design. A physical explanation and mathematical expression of each decoupled contribution term are given from the two dimensions of amplitude and frequency. An indicator test was designed to identify related parameters of the real and imaginary parts of dynamic stiffness. The results showed that the dynamic stiffness increases under a small excitation amplitude, verifying the correctness of the model considering the Payne effect. The influence of rubber diaphragm and gas terms is decoupled to separately illustrate the amplitude and frequency dependency of the real and imaginary parts of dynamic stiffness. A new evaluation index reflecting the contribution percentage of the rubber diaphragm is given, indicating that the stiffness of the rubber diaphragm at low amplitude cannot be ignored. In the end, the parameter influence and dynamic characteristics are provided so that the dynamic behavior of the rolling-lobe air spring can be predicted at the design stage. The proposed rolling-lobe air spring dynamic model considering the Payne effect of the rubber diaphragm provides guidance for the forward development and theoretical modeling of the air spring.
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BUTADIENE RUBBER: SYNTHESIS, MICROSTRUCTURE, AND ROLE OF CATALYSTS
高分子学报 ( IF 0 ) Pub Date: 2021-05-25 , DOI: 10.5254/rct.21.79948
Butadiene rubber (BR) is one of the most useful and second most produced rubber worldwide. Polymerization of 1,3-butadiene (BD) is a highly stereospecific reaction that offers a wide variety of BR with different microstructures and influences the fundamental properties of the rubber. Since the first successful polymerization of conjugated diene using the Ziegler–Natta–based catalyst (TiCl4 or TiCl3 with aluminum alkyls) in 1954, the research on producing synthetic rubber with an appropriate catalyst system has been accelerated. Subsequently, various research groups are actively engaged in designing active catalyst systems based on a suitable combination of transition metal complexes with alkyl-aluminum and successfully using them in BD polymerization. Although various scientific inventions have proven their significance for the production of high-quality BR, with the rising demands in improving the quality of the product, research on developing new catalyst systems with enhanced catalytic activity and high stereoselectivity is still in progress. The present review focuses on the synthesis of BR using various transition metal catalysts and discusses their microstructures. The catalysts based on new-generation metal complexes with phosphorus, nitrogen, and oxygen donor ligands (e.g., phosphines, imines, 1,10-phenanthroline, and imino-pyridines) have been introduced. The role that catalysts play in the production of BR with different microstructures (i.e., high-cis, high-trans or low-cis, low-trans polybutadiene) has also been described. The combination of catalyst (transition metal complex) and suitable co-catalyst (alkyl-aluminum) is the major factor influencing the reaction and microstructure of the resulting polymer. This report focuses on the effect of transition metal catalysts (i.e., lithium [Li], titanium [Ti], zirconium [Zr], iron [Fe], cobalt [Co], nickel [Ni], and neodymium [Nd]) on the activity and stereoselectivity of polymers such as 1,4-cis-, 1,4-trans-, and 1,2-vinyl-polybutadiene.
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EFFECT OF EMULSION SBR PREPARED BY ASYMMETRIC REVERSIBLE ADDITION-FRAGMENTATION TRANSFER AGENT ON PROPERTIES OF SILICA-FILLED COMPOUNDS
高分子学报 ( IF 0 ) Pub Date: 2021-07-21 , DOI: 10.5254/rct.21.79904
The development of ultra-high-performance tires that satisfy fuel efficiency, traction, handling performance, and abrasion resistance has gained significant importance in the tire industry. Solution SBR has been used as a raw material, owing to its useful characteristics (e.g., narrow dispersity controllable microstructure and chain-end functionalization). In a recent improvement, emulsion SBR (ESBR), a high-molecular-weight compound with narrow dispersity, has been reported for application in the tire tread compounds. In particular, S,S-dibenzyl trithiocarbonate (DBTC) reversible addition-fragmentation transfer (RAFT) ESBR has exhibited excellent abrasion resistance and fuel efficiency in unfilled and carbon black–filled vulcanizates. However, owing to the symmetrical structure of DBTC RAFT ESBR, the polymer chain was shortened by the reaction of a silane coupling agent with trithiocarbonate, leading to poor abrasion resistance and fuel efficiency in the case of silica-filled vulcanizates. In this study, benzyl (4-methoxyphenyl) trithiocarbonate (BMPTC), an asymmetric RAFT agent that promotes unilateral polymer growth, was synthesized and used in the polymerization of BMPTC RAFT ESBR. Chain cleavage was not observed. Upon application to silica-filled vulcanizates, BMPTC RAFT ESBR exhibited improved abrasion resistance (by 9%), improved fuel efficiency (by 20%), and improved wet traction performance (by 10%) compared with the DBTC RAFT ESBR.
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NOVEL EPDM/PARAFFIN FOAMS FOR THERMAL ENERGY STORAGE APPLICATIONS
高分子学报 ( IF 0 ) Pub Date: 2021-04-16 , DOI: 10.5254/rct.21.79976
The thermomechanical behavior of ethylene–propylene–diene monomer (EPDM) foams filled with different concentrations of a paraffin (melting temperature of 21 °C) are investigated for the first time. Samples were prepared by melt compounding and hot pressing, and the effects of two different foaming agents such as Expancel® 909DU80 (E) and Hostatron® P0168 (H) were investigated. Scanning electron microscopy and density measurements highlighted that the use of E foaming agent led to foams with a closed-cell morphology and a mean pore size of about 20 μm, whereas foams expanded with H were characterized by a mixed closed-/open-cell porosity with a larger cell size (of about 100 μm) and a less uniform pore distribution. Differential scanning calorimetry analysis demonstrated that the produced foams were endowed with noticeable thermal energy storage properties (up to 67 J/g with a paraffin amount of 50 wt%). The corresponding thermal parameters were found in the range of 15–50 J/cm3, which were directly dependent on the paraffin content in both heating and cooling. The drop in the maximum tensile stress at elevated paraffin contents observed in the tensile impact tests at 23 °C was counterbalanced by a noticeable enhancement of the deformation at break and of the absorbed impact energy. Tensile tests performed at 0 °C demonstrated that the addition of paraffin within the foams was responsible for a substantial increase in stiffness, whereas at 40 °C, it plays a plasticizing effect.
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